Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo-
Description
The compound’s structure combines high steric hindrance and electronegativity due to the bromine substituents, which likely influence its reactivity, stability, and applications. Potential applications include flame retardants, organic synthesis intermediates, or precursors for organometallic catalysts due to bromine’s leaving-group properties .
Properties
CAS No. |
80859-69-4 |
|---|---|
Molecular Formula |
C10H12Br4 |
Molecular Weight |
451.82 g/mol |
IUPAC Name |
1,3,6,6-tetrabromoadamantane |
InChI |
InChI=1S/C10H12Br4/c11-8-1-6-2-9(12,5-8)4-7(3-8)10(6,13)14/h6-7H,1-5H2 |
InChI Key |
KMMLSHQAUHBYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC(C2(Br)Br)CC1(C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- typically involves the bromination of Tricyclo(3.3.1.13,7)decane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where Tricyclo(3.3.1.13,7)decane is reacted with bromine in a controlled environment. This method ensures consistent quality and high yield of the final product. The use of advanced reactors and automation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The bromine atoms at positions 1, 3, 6, and 6 exhibit varying reactivity due to their positions on the adamantane skeleton:
-
Bridgehead Bromines (1 and 3) : Steric hindrance reduces their susceptibility to substitution, but they may participate in slow nucleophilic displacement with strong nucleophiles (e.g., alkoxides or amines) under high-temperature conditions .
-
Adjacent Bromines (6 and 6) : These are more accessible for SN2-type reactions , potentially forming di-substituted products or undergoing elimination .
Table 1: Reactivity of Bromine Positions
| Position | Reactivity | Likely Reaction Partners |
|---|---|---|
| 1, 3 | Low | Strong nucleophiles (e.g., NH₃, KOH) |
| 6, 6 | Moderate | Weak nucleophiles (e.g., H₂O, ROH) |
Radical and Thermal Decomposition
The strained cyclopropane-like rings in adamantane derivatives render them prone to radical-initiated or thermal decomposition:
-
Homopolymerization : At elevated temperatures (140–160°C), analogous compounds like 1,3-dehydroadamantane (DHA) undergo thermal polymerization . For 1,3,6,6-tetrabromoadamantane, bromine substituents may stabilize intermediates, leading to cross-linked polymeric materials.
-
Reaction with Oxygen : Spontaneous copolymerization with O₂ at room temperature has been observed in strained adamantanes, forming peroxide bridges .
Ring-Opening Reactions
Electrophilic agents like bromine can induce ring-opening via bromonium ion intermediates:
-
Bromine in Ether (-70°C) : Forms a bromoadamantyloxonium tribromide complex, which decomposes upon warming to yield ethoxy- and bromo-adamantane derivatives .
Hypothetical Elimination Reactions
Under basic conditions, adjacent bromines (positions 6,6) may undergo dehydrohalogenation , forming a diene structure:
This pathway remains unverified experimentally and requires validation.
Structural and Crystallographic Insights
X-ray diffraction studies of related tetrabromoadamantanes reveal:
-
Bromine Substituent Effects : Increased steric bulk alters bond angles and torsional strain, potentially slowing substitution kinetics .
-
Thermal Stability : The adamantane core provides rigidity, but bromine’s electronegativity may destabilize the structure under prolonged heating .
Key Research Gaps
Scientific Research Applications
Scientific Research Applications
-
Material Science
- Tricyclo(3.3.1.13,7)decane derivatives are explored for their potential as functional polymers . Their unique structure allows for enhanced mechanical properties and thermal stability, making them suitable for high-performance materials.
-
Medicinal Chemistry
- The compound serves as a precursor in the synthesis of various pharmaceuticals due to its structural similarity to biologically active compounds. Research indicates that brominated adamantane derivatives can exhibit antiviral and anticancer activities, making them valuable in drug development.
-
Catalysis
- Its unique framework provides a platform for developing novel catalysts in organic reactions. Studies have shown that brominated compounds can facilitate various chemical transformations, including oxidation and reduction processes.
-
Surfactants and Lubricants
- The hydrophobic nature of tricyclo(3.3.1.13,7)decane derivatives makes them effective as surfactants in formulations requiring water-repellent properties. Additionally, their lubricating properties are beneficial in reducing friction in mechanical systems.
-
Environmental Applications
- Research is ongoing into the use of brominated compounds for environmental remediation processes, particularly in the degradation of persistent organic pollutants (POPs). Their reactivity can be harnessed to develop methods for breaking down hazardous substances.
Case Studies
Mechanism of Action
The mechanism of action of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- involves its interaction with molecular targets through its bromine atoms and tricyclic structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s ability to undergo substitution, reduction, and oxidation reactions makes it versatile in different chemical environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Nitrogen/Oxygen Groups
- Tetrabromo derivative : Bromine’s high electronegativity and atomic radius (1.85 Å) contribute to strong van der Waals interactions, increasing molecular weight and melting point. The steric bulk of bromine may hinder nucleophilic attacks, enhancing thermal stability.
- 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane (CAS 85508-01-6) : Nitrogen substituents introduce basicity and hydrogen-bonding capability, making the compound suitable for coordination chemistry or pharmaceutical synthesis. The tetraaza structure in likely exhibits lower hydrophobicity compared to the tetrabromo analog .
- 4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione derivatives: Oxygen and nitrogen groups (e.g., ketones, amines) enhance solubility in polar solvents. These substituents facilitate further functionalization, as seen in , where amino acid derivatives were synthesized via epoxide-amine reactions .
Physical and Chemical Properties
Biological Activity
Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- (commonly referred to as 1,3,5,7-tetrabromoadamantane) is a brominated derivative of adamantane. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C10H12Br4
- Molar Mass : 451.82 g/mol
- Density : 2.568 g/cm³ (predicted)
- Melting Point : 246-247 °C
- Boiling Point : 365.6 ± 37.0 °C (predicted)
Antimicrobial Properties
Research indicates that brominated compounds can exhibit significant antimicrobial activity. A study highlighted the effectiveness of tetrabromoadamantane against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals . The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the compound.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 1,3,5,7-tetrabromoadamantane have been evaluated in several cancer cell lines. One study demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway . The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 18.4 |
This data indicates that the compound has varying degrees of potency against different cancer types.
Neuroprotective Effects
Recent studies have suggested that tetrabromoadamantane may possess neuroprotective properties. In vitro experiments showed that it could reduce oxidative stress in neuronal cells exposed to neurotoxic agents . The protective mechanism is attributed to its ability to modulate signaling pathways involved in cell survival.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of tetrabromoadamantane against pathogenic bacteria.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli with zones of inhibition measuring 15 mm and 12 mm respectively.
-
Case Study on Cytotoxicity
- Objective : To determine the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was employed to measure cell viability post-treatment with varying concentrations of the compound.
- Results : The compound showed a dose-dependent decrease in viability across all tested cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,6,6-tetrabromoadamantane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Bromination of adamantane derivatives typically involves electrophilic substitution using bromine (Br₂) or HBr in the presence of Lewis acids (e.g., AlBr₃). For regioselective bromination, solvent polarity and temperature are critical. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are effective for controlling reaction kinetics and minimizing side products . Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .
- Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂Br₄ | |
| Typical Solvents | THF, Et₃N |
Q. Which spectroscopic and analytical techniques are most effective for characterizing 1,3,6,6-tetrabromoadamantane?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify bromine substitution patterns. Adamantane’s rigid structure causes distinct splitting; bromine’s electronegativity deshields adjacent protons.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 451.82 for [M]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and bromine positional isomerism. Pre-cool samples to stabilize crystalline forms .
Q. How should 1,3,6,6-tetrabromoadamantane be stored to ensure long-term stability?
- Methodological Answer : Store in amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent photolytic debromination and moisture absorption . Conduct periodic stability tests using HPLC to detect degradation products.
Advanced Research Questions
Q. How can X-ray crystallography resolve positional isomerism in brominated adamantane derivatives?
- Methodological Answer : Grow single crystals via slow evaporation of saturated solutions in dichloromethane/hexane. Use synchrotron radiation for high-resolution data collection. Refinement software (e.g., SHELXL) models bromine occupancy factors, distinguishing 1,3,6,6- from 1,3,5,7-tetrabromo isomers .
Q. What mechanistic insights explain the regioselectivity of adamantane bromination?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies. Adamantane’s bridgehead carbons (positions 1, 3, 6, 7) exhibit higher reactivity due to strain relief upon bromination. Compare experimental vs. computed ¹³C NMR shifts to validate models .
Q. What environmental monitoring methods detect trace levels of brominated adamantanes in ecological samples?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for water samples. Analyze via GC-MS with electron capture detection (ECD) for bromine-specific sensitivity. Calibrate against deuterated standards (e.g., trichlorobenzene-d₃) to correct matrix effects .
Research Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
